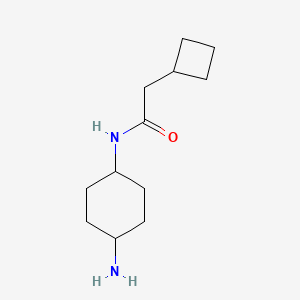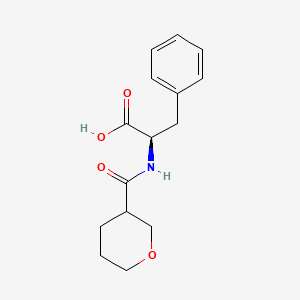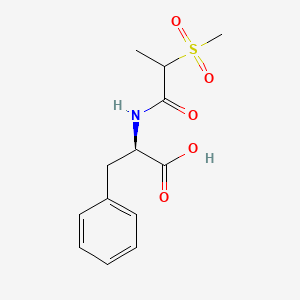
N-(4-aminocyclohexyl)-2-cyclobutylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-aminocyclohexyl)-2-cyclobutylacetamide (ACHC) is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a cyclic analog of gabapentin, which is a medication used to treat epilepsy and neuropathic pain. ACHC has been found to possess anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of N-(4-aminocyclohexyl)-2-cyclobutylacetamide is not fully understood, but it is believed to act on the alpha-2-delta subunit of voltage-gated calcium channels. This results in a reduction in the release of neurotransmitters, which can help to prevent seizures and reduce pain.
Biochemical and Physiological Effects:
N-(4-aminocyclohexyl)-2-cyclobutylacetamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to increase the levels of GABA in the brain, which is a neurotransmitter that has inhibitory effects. It has also been shown to reduce the levels of glutamate, which is a neurotransmitter that has excitatory effects. These effects could help to prevent seizures and reduce pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-aminocyclohexyl)-2-cyclobutylacetamide is that it is relatively easy to synthesize, which makes it a useful compound for laboratory experiments. It has also been found to have low toxicity, which means that it is unlikely to cause harm to experimental animals. However, one limitation of N-(4-aminocyclohexyl)-2-cyclobutylacetamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are several potential future directions for research on N-(4-aminocyclohexyl)-2-cyclobutylacetamide. One possibility is to investigate its potential as a treatment for other neurological disorders, such as anxiety and depression. Another direction is to explore its potential as a treatment for chronic pain, either alone or in combination with other drugs. Finally, further research is needed to fully understand the mechanism of action of N-(4-aminocyclohexyl)-2-cyclobutylacetamide, which could help to identify new targets for drug development.
Méthodes De Synthèse
The synthesis of N-(4-aminocyclohexyl)-2-cyclobutylacetamide involves the reaction of cyclobutanone with cyclohexylamine, followed by the addition of acetic anhydride. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to yield N-(4-aminocyclohexyl)-2-cyclobutylacetamide. The synthesis of N-(4-aminocyclohexyl)-2-cyclobutylacetamide is a relatively simple process, which makes it an attractive target for further research.
Applications De Recherche Scientifique
N-(4-aminocyclohexyl)-2-cyclobutylacetamide has been the subject of numerous scientific studies, which have investigated its potential applications in the treatment of various neurological disorders. In particular, N-(4-aminocyclohexyl)-2-cyclobutylacetamide has been found to possess anticonvulsant properties, making it a potential treatment for epilepsy. It has also been shown to have analgesic effects, which could make it useful in the management of chronic pain.
Propriétés
IUPAC Name |
N-(4-aminocyclohexyl)-2-cyclobutylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-10-4-6-11(7-5-10)14-12(15)8-9-2-1-3-9/h9-11H,1-8,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMAFJLSSTYSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(=O)NC2CCC(CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Fluoropyridine-4-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6629556.png)
![(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid](/img/structure/B6629558.png)


![(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid](/img/structure/B6629584.png)
![(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6629589.png)

![(2R)-2-[(2-bromo-4-chlorobenzoyl)amino]butanoic acid](/img/structure/B6629596.png)
![(2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6629604.png)
![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629611.png)
![(2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629620.png)
![N-[(1R,2R)-2-aminocyclohexyl]-5-bromo-2-methylbenzamide](/img/structure/B6629627.png)
![N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629631.png)
